molecular formula C25H36N4O B1139101 Dynole 34-2

Dynole 34-2

Cat. No.: B1139101
M. Wt: 408.6 g/mol
InChI Key: MYIMRONQBLZJFI-DYTRJAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynole 34-2 is a potent inhibitor of dynamin GTPase activity, specifically targeting dynamin 1 and dynamin 2. It has been widely studied for its role in inhibiting receptor-mediated endocytosis and inducing apoptosis in various cell types . The compound has shown significant potential in scientific research, particularly in the fields of cell biology and cancer research.

Biochemical Analysis

Biochemical Properties

Dynole 34-2 interacts with dynamin I and dynamin II, inhibiting their GTPase activity . The IC50 values for inhibition of dynamin I and II GTPase are 1.3 and 14.2 μM, respectively . It potently inhibits receptor-mediated and synaptic vesicle endocytosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces apoptosis, as revealed by cell blebbing, DNA fragmentation, and PARP cleavage . It also potently inhibits receptor-mediated endocytosis (RME) .

Molecular Mechanism

This compound exerts its effects at the molecular level by targeting the GTPase domain of dynamin at an allosteric site . This inhibition of dynamin’s GTPase activity leads to the potent inhibition of receptor-mediated and synaptic vesicle endocytosis .

Temporal Effects in Laboratory Settings

This compound’s effects change over time in laboratory settings. It is soluble in DMSO to 100 mM and can be stored for up to 12 months

Dosage Effects in Animal Models

It has been shown to overcome chemoresistance of leukemia stem cells .

Metabolic Pathways

This compound is involved in the metabolic pathway of endocytosis, a process that involves the internalization of plasma membrane along with extracellular material . It interacts with dynamin, a key enzyme in this pathway .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via its interactions with dynamin, a protein involved in membrane trafficking

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its role as a dynamin inhibitor, it is likely to be found wherever dynamin is present, which includes locations involved in endocytosis and membrane trafficking .

Preparation Methods

The synthesis of Dynole 34-2 involves several key steps. The primary synthetic route includes the preparation of a cyanoamide intermediate, which is achieved by stirring ethylcyanoacetate with n-octylamine . This intermediate is then subjected to further reactions to yield this compound. The detailed reaction conditions and industrial production methods are as follows:

Chemical Reactions Analysis

Dynole 34-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Dynole 34-2 exerts its effects by inhibiting the GTPase activity of dynamin 1 and dynamin 2. This inhibition disrupts the normal function of dynamin in receptor-mediated endocytosis, leading to the accumulation of endocytic vesicles and subsequent cellular effects. The compound also induces apoptosis by causing DNA fragmentation, cell blebbing, and PARP cleavage .

Properties

IUPAC Name

(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]indol-3-yl]-N-octylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-4-5-6-7-8-11-15-27-25(30)21(19-26)18-22-20-29(17-12-16-28(2)3)24-14-10-9-13-23(22)24/h9-10,13-14,18,20H,4-8,11-12,15-17H2,1-3H3,(H,27,30)/b21-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIMRONQBLZJFI-DYTRJAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CN(C2=CC=CC=C21)CCCN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)CCCN(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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